4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide

Catalog No.
S902869
CAS No.
72810-61-8
M.F
C13H11N3O3S
M. Wt
289.309
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-...

CAS Number

72810-61-8

Product Name

4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide

IUPAC Name

4-(3-methylphenyl)-1,1-dioxopyrido[4,3-e][1,2,4]thiadiazin-3-one

Molecular Formula

C13H11N3O3S

Molecular Weight

289.309

InChI

InChI=1S/C13H11N3O3S/c1-9-3-2-4-10(7-9)16-11-5-6-14-8-12(11)20(18,19)15-13(16)17/h2-8H,1H3,(H,15,17)

InChI Key

QMCVPDNHQUBJPG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C3=C(C=NC=C3)S(=O)(=O)NC2=O

Synonyms

Torsemide Impurity

Chemical Identity

4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide, also known by its common name Torsemide, is a synthetic organic molecule (PubChem: ).

Pharmacological Activity

Torsemide is a loop diuretic medication, which means it acts on the loop of Henle in the kidneys to increase urine output. This promotes the excretion of electrolytes and water from the body (PubChem: ).

Scientific Research Applications

Torsemide is a well-established diuretic used in the treatment of edema (fluid build-up) and hypertension (high blood pressure) (PubChem: ). Research is ongoing to investigate the use of Torsemide in other therapeutic areas, such as:

  • Cardiovascular disease: Some studies suggest that Torsemide may have a protective effect on the heart and blood vessels (NCBI).
  • Liver disease: Torsemide may be beneficial in managing fluid build-up associated with liver cirrhosis (NCBI).
  • Kidney disease: The role of Torsemide in managing fluid overload and hypertension in kidney disease is being explored (NCBI).

4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound that belongs to the class of thiadiazines. Its molecular formula is C13H11N3O3SC_{13}H_{11}N_{3}O_{3}S, and it features a pyridine ring fused with a thiadiazine moiety. The compound is characterized by the presence of a tolyl group at the 4-position of the thiadiazine ring, contributing to its unique properties and potential biological activities. The structure includes a sulfonyl group (dioxide) which enhances its reactivity and solubility in various solvents.

There is no current information available regarding the mechanism of action of 4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide. This suggests that its biological activity or role in any specific systems has not been extensively explored yet [, , ].

The chemical behavior of 4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide can be analyzed through various reactions:

  • Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, making it reactive towards nucleophiles.
  • Reduction Reactions: The compound can undergo reduction to form corresponding thiadiazine derivatives.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further functionalization.

Research indicates that 4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide exhibits notable biological activities. It has been studied for its potential as:

  • Antimicrobial Agents: Demonstrating effectiveness against various bacterial strains.
  • Anti-inflammatory Properties: Showing promise in reducing inflammation in biological models.
  • Anticancer Activity: Preliminary studies suggest potential cytotoxic effects against cancer cell lines.

These biological properties make it a candidate for further pharmacological studies and drug development.

The synthesis of 4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as substituted pyridines and thioketones under acidic or basic conditions.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate the reaction rates and improve yields.
  • Multi-step Synthesis: Involving several intermediate steps that include formation of the pyridine ring followed by thiadiazine formation.

These methods allow for efficient production of the compound with controlled purity and yield.

The applications of 4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide are diverse:

  • Pharmaceuticals: As a lead compound for developing new antimicrobial or anti-inflammatory drugs.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its biological activity against pathogens.
  • Research Reagents: Employed in biochemical assays to study enzyme interactions or cellular responses.

These applications underscore its significance in both medicinal chemistry and agricultural science.

Interaction studies have demonstrated that 4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide interacts with various biological targets:

  • Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Binding Studies: Investigations into its affinity for certain receptors suggest potential therapeutic roles in pain management and inflammation.

Such studies are crucial for understanding the mechanism of action and optimizing therapeutic applications.

Several compounds share structural similarities with 4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Dimethylamino-1-methyl-1H-quino[4,3-e]-1,2,4-thiadiazineContains dimethylamino substituentMore potent against specific cancer cell lines
3-Amino-4H-benzo[e][1,2,4]thiadiazineAmino group at the 3-positionExhibits different biological activity profiles
Benzothiadiazine derivativesVarious substituents on benzene ringDiverse pharmacological activities including antihypertensive effects

The uniqueness of 4-m-Tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide lies in its specific structural configuration that influences its reactivity and biological activity compared to these similar compounds.

XLogP3

1.2

Wikipedia

4-m-tolyl-2H-pyrido(4,3-E)(1,2,4)thiadiazin-3(4H)-one 1,1-dioxide

Dates

Modify: 2023-08-15

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